molecular formula C17H15NO4 B4104960 N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No. B4104960
M. Wt: 297.30 g/mol
InChI Key: UARFTOLIAMMRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide, also known as MI-2, is a small molecule inhibitor that has recently gained attention in the field of cancer research. MI-2 has been shown to inhibit the activity of the MALT1 protein, which is involved in the regulation of immune response and the development of lymphomas. In

Mechanism of Action

N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide works by inhibiting the activity of the MALT1 protein, which is involved in the regulation of immune response and the development of lymphomas. Specifically, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide binds to the active site of MALT1 and prevents it from cleaving its substrates, which are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to inhibit the activity of other proteins that are involved in immune response, such as NF-κB and BCL10. Furthermore, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is that it has relatively low selectivity for the MALT1 protein, which may limit its therapeutic potential. Additionally, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have poor solubility in aqueous solutions, which may make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide. One area of interest is the development of more selective MALT1 inhibitors that have fewer off-target effects. Additionally, there is interest in studying the potential of N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide as a treatment for other types of cancer, such as breast cancer and multiple myeloma. Finally, there is interest in exploring the potential of N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide as a treatment for autoimmune diseases, given its anti-inflammatory effects.

Scientific Research Applications

N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has been shown to have potential therapeutic applications in the treatment of lymphomas and other types of cancer. In a recent study, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide was found to inhibit the growth of MALT1-dependent lymphomas in both cell culture and animal models. Furthermore, N-(2-methoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide was shown to enhance the efficacy of other chemotherapeutic agents when used in combination.

properties

IUPAC Name

N-(2-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-21-14-9-5-4-8-13(14)18-16(19)15-10-11-6-2-3-7-12(11)17(20)22-15/h2-9,15H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARFTOLIAMMRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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